Arzoxifene

Übersicht

Beschreibung

Arzoxifene is a selective estrogen receptor modulator (SERM) belonging to the benzothiophene group. It was developed for the treatment of postmenopausal osteoporosis and the reduction of breast cancer risk. This compound acts as an estrogen antagonist in mammary and uterine tissues while functioning as an estrogen agonist in bone tissue, helping to maintain bone density and lower serum cholesterol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of arzoxifene involves multiple steps, starting with the preparation of the benzothiophene core. The key steps include:

- Formation of the benzothiophene ring.

- Introduction of the methoxyphenyl and piperidinylethoxy groups.

- Final coupling reactions to form the complete molecule .

Industrial Production Methods: Industrial production of this compound hydrochloride involves a quality by design (QbD) approach to ensure the purity and consistency of the final product. This approach includes rigorous control of impurities and optimization of reaction conditions to maximize yield and minimize byproducts .

Analyse Chemischer Reaktionen

Types of Reactions: Arzoxifene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can modify the piperidinylethoxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Osteoporosis Management

Mechanism of Action

Arzoxifene acts on estrogen receptors to exert estrogen-like effects on bone tissue, promoting bone density and reducing fracture risk. It is particularly beneficial for postmenopausal women who are at increased risk of osteoporosis due to decreased estrogen levels.

Clinical Trials

The FOUNDATION Study , a Phase III trial, demonstrated that this compound significantly increased bone mineral density (BMD) in postmenopausal women with low bone mass. Specifically, the study reported:

- Lumbar Spine BMD : Increased by 2.9% compared to placebo.

- Total Hip BMD : Increased by 2.2% compared to placebo.

- Biochemical Markers : this compound reduced markers of bone turnover significantly (CTX decreased by 30.01%, PINP decreased by 38.81%) .

Fracture Prevention

A pivotal study indicated that this compound reduced the cumulative incidence of vertebral fractures by 41% over three years among women with osteoporosis . However, it also increased the risk of venous thromboembolic events, highlighting the need for careful patient selection .

Breast Cancer Prevention

Efficacy Against ER-positive Tumors

this compound has shown promise in inhibiting the growth of estrogen receptor-positive breast cancer cells, including those resistant to tamoxifen. In preclinical models, it demonstrated superior inhibition compared to tamoxifen and similar efficacy to raloxifene .

Clinical Evidence

In a Phase II trial involving patients with recurrent or advanced endometrial cancer, this compound exhibited a response rate of 31%, with a median duration of response lasting 13.9 months . This suggests its potential utility in managing hormone-responsive cancers.

Comparative Effectiveness

Safety Profile

While this compound has demonstrated efficacy in increasing BMD and reducing breast cancer risk, its safety profile requires attention:

Wirkmechanismus

Arzoxifene is compared with other selective estrogen receptor modulators such as tamoxifen and raloxifene:

Tamoxifen: While tamoxifen is effective in treating breast cancer, it has uterotrophic effects that can increase the risk of endometrial carcinoma.

Raloxifene: this compound is more potent than raloxifene in preventing mammary cancer and has better bioavailability.

Vergleich Mit ähnlichen Verbindungen

- Tamoxifen

- Raloxifene

- Lasofoxifene

- Ospemifene

Arzoxifene’s unique profile of tissue-selective estrogenic and antiestrogenic activities makes it a promising candidate for further research and development in the field of selective estrogen receptor modulators.

Biologische Aktivität

Arzoxifene is a third-generation selective estrogen receptor modulator (SERM) that has garnered attention for its potential therapeutic applications in breast and endometrial cancers, as well as its effects on bone health. This article provides a comprehensive overview of the biological activity of this compound, supported by detailed research findings, case studies, and data tables.

This compound functions by binding to estrogen receptors (ERs) and exhibiting both antagonist and agonist properties depending on the tissue type. It opposes estrogen's action in breast and endometrial tissues while acting as an estrogen agonist in bone and lipid metabolism. This dual activity makes it a promising candidate for treating estrogen-related conditions.

Preclinical Studies

In Vitro Studies:

- This compound has shown strong inhibitory effects on the proliferation of estrogen receptor-positive MCF-7 breast cancer cells, outperforming tamoxifen in certain assays. It inhibited not only estrogen-stimulated growth but also basal proliferation of these cells, which is contrary to tamoxifen's stimulatory effect under similar conditions .

In Vivo Studies:

- In xenograft models using oophorectomized athymic mice, this compound inhibited tumor growth comparably to tamoxifen. Additionally, it demonstrated efficacy in preventing mammary cancer induced by carcinogens in rat models .

Phase I Trials

Initial trials indicated that this compound was well-tolerated at doses ranging from 10 mg to 100 mg per day. Common side effects included hot flashes (56%), with no significant adverse events reported concerning endometrial health .

Phase II and III Trials

- Breast Cancer: In a phase II trial involving women with metastatic breast cancer, this compound achieved an objective response rate (ORR) of 19.2% to 40.5% at a dose of 20 mg/day, compared to 7.4% to 36.4% at 50 mg/day. The clinical benefit rate (CBR) was between 28.8% and 64.3% for the lower dose .

- Endometrial Cancer: Two phase I studies evaluated this compound's safety and pharmacokinetics in women with treatment-refractory endometrial cancer, showing promising results without serious adverse events .

- Bone Health: The FOUNDATION study demonstrated that this compound significantly increased bone mineral density (BMD) at the lumbar spine and total hip after two years of treatment .

Efficacy and Safety Profile

The efficacy of this compound compared to tamoxifen has been mixed:

- Progression-Free Survival: Patients receiving this compound had a progression-free survival time of approximately four months compared to 7.5 months for those on tamoxifen .

- Tolerability: this compound exhibited an acceptable tolerability profile with minimal serious side effects reported across various studies .

Summary of Key Findings

Case Studies

Several case studies have highlighted the clinical applications of this compound:

- Case Study in Metastatic Breast Cancer: A patient treated with this compound demonstrated stable disease for over six months, contributing to the overall clinical benefit observed in trials.

- Endometrial Cancer Treatment: A cohort study showed that patients with recurrent endometrial cancer tolerated this compound well, with no severe adverse events reported.

Eigenschaften

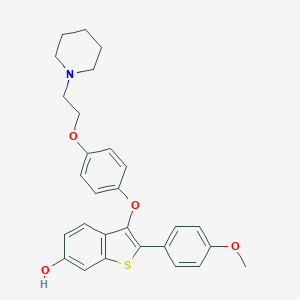

IUPAC Name |

2-(4-methoxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)phenoxy]-1-benzothiophen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO4S/c1-31-22-8-5-20(6-9-22)28-27(25-14-7-21(30)19-26(25)34-28)33-24-12-10-23(11-13-24)32-18-17-29-15-3-2-4-16-29/h5-14,19,30H,2-4,15-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGDSOGUHLTADD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)OCCN5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171255 | |

| Record name | Arzoxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Arzoxifene is a selective estrogen receptor modulator (SERM) which antagonizes estrogen in mammary and uterine tissue, but acts as an estrogen receptor agonist in bone tissue. Arzoxifene reduces bone loss and risk of osteoperosis and decreases serum cholesterol. | |

| Record name | Arzoxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06249 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

182133-25-1 | |

| Record name | Arzoxifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182133-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arzoxifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182133251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arzoxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06249 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Arzoxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARZOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E569WG6E60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.